molecular formula C16H20F3N3O2 B14670423 5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one CAS No. 51094-05-4

5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one

Cat. No.: B14670423
CAS No.: 51094-05-4
M. Wt: 343.34 g/mol
InChI Key: JATRGZZQEDTUFT-UHFFFAOYSA-N
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Description

5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine. The resulting compound is further reacted with oxazolidinone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one is unique due to the presence of both the trifluoromethyl group and the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51094-05-4

Molecular Formula

C16H20F3N3O2

Molecular Weight

343.34 g/mol

IUPAC Name

5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H20F3N3O2/c17-16(18,19)12-2-1-3-13(10-12)22-8-6-21(7-9-22)5-4-14-11-20-15(23)24-14/h1-3,10,14H,4-9,11H2,(H,20,23)

InChI Key

JATRGZZQEDTUFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2CNC(=O)O2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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